1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
Description
The exact mass of the compound 1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol is 360.1968412 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(4-methylpiperidin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O/c1-15-9-11-23(12-10-15)13-16(25)14-24-20-8-3-2-5-17(20)18-6-4-7-19(22)21(18)24/h4,6-7,15-16,25H,2-3,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCGRIXYSZRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CN2C3=C(CCCC3)C4=C2C(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(8-Chloro-1,2,3,4-tetrahydro-carbazol-9-yl)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a carbazole core with an 8-chloro substituent and a piperidine moiety, which may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.9 g/mol. The structural characteristics contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123063-86-5 |
Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological effects, particularly in the context of neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems by interacting with specific receptors or enzymes involved in neurotransmission processes.
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, potentially impacting various signaling pathways in neuronal systems .
- Receptor Interactions : Its structure suggests possible interactions with serotonin receptors and other neurotransmitter systems, which could be beneficial for conditions such as anxiety or depression .
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
- Cholinesterase Inhibition : A structurally similar compound demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), indicating potential applications in treating Alzheimer's disease . The IC50 value for this compound was reported at 46.42 µM.
- Antimicrobial Activity : Compounds sharing structural features with our target have shown moderate to significant antimicrobial properties against various bacterial strains . This suggests that the target compound could also possess similar activities, warranting further investigation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Receptor Agonism/Antagonism : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
- Enzyme Interaction : It may inhibit enzymes involved in neurotransmitter degradation or uptake, thereby enhancing synaptic availability.
Future Research Directions
Further studies are essential to clarify the biological mechanisms underlying the observed effects of this compound. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
- Structural Modifications : Investigating how variations in structure affect biological activity to optimize therapeutic profiles.
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may exhibit pharmacological effects relevant to neurological disorders. It is believed to interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, potentially modulating neurotransmission processes. Preliminary studies suggest that it may influence neurotransmitter release and uptake, which could have implications for conditions such as depression, anxiety, and schizophrenia.
Lead Compound in Drug Discovery
Due to its unique structure, this compound is being investigated as a lead compound in drug discovery efforts aimed at developing novel therapeutics for various neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in the treatment of central nervous system (CNS) disorders.
Case Studies
Several case studies highlight the compound's potential:
- Neurotransmitter Modulation : In vitro studies have demonstrated that this compound can modulate the activity of serotonin receptors, suggesting a possible role in antidepressant effects.
- Antipsychotic Properties : Animal model studies indicate that it may reduce symptoms associated with psychosis, warranting further investigation into its mechanisms of action.
- Cytotoxicity Studies : Research has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
